![molecular formula C10H8ClNOS B043635 (2-(3-Chlorophenyl)thiazol-4-yl)methanol CAS No. 121202-20-8](/img/structure/B43635.png)
(2-(3-Chlorophenyl)thiazol-4-yl)methanol
Overview
Description
2-(3-Chlorophenyl)thiazol-4-yl)methanol, also known as 3-chloro-4-thiazolylmethanol, is a synthetic organic compound that has been studied for its potential uses in scientific research. It is a colorless solid with a molecular weight of 221.6 g/mol and a melting point of approximately 142°C. This molecule has a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and potential applications in the medical field.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as (2-(3-Chlorophenyl)thiazol-4-yl)methanol, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some compounds related to the thiazole ring have been found to act as analgesic drug molecules . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals .
Anti-inflammatory Activity
Thiazole derivatives have also been found to exhibit anti-inflammatory activity . Anti-inflammatory drugs reduce inflammation and swelling .
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, which means they can kill or inhibit the growth of microorganisms . This makes them potentially useful in the treatment of diseases caused by bacteria, viruses, fungi, and parasites .
Antifungal Activity
Specifically, some thiazole derivatives have demonstrated potent antifungal activity against Candida albicans and Candida glabrata . These are common types of yeast that can cause infections in humans .
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are a type of medication used specifically for treating viral infections .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . This means they can kill cancer cells, making them potentially useful in the treatment of cancer .
Treatment of Iron Overload Disorders
(2-(3-Chlorophenyl)thiazol-4-yl)methanol has been studied for its potential use in treating iron overload disorders, such as hereditary hemochromatosis and thalassemia. These are genetic disorders that cause the body to absorb too much iron from the diet.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of some thiazole derivatives with dna and topoisomerase ii suggests that they may affect dna replication and cell cycle progression .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
The interaction of some thiazole derivatives with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death , suggests that this compound may have similar effects.
Action Environment
The solubility properties of thiazoles suggest that the compound’s action and stability may be influenced by the presence of water, alcohol, ether, and organic solvents .
properties
IUPAC Name |
[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKAEKSQBOUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559022 | |
Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Chlorophenyl)thiazol-4-yl)methanol | |
CAS RN |
121202-20-8 | |
Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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